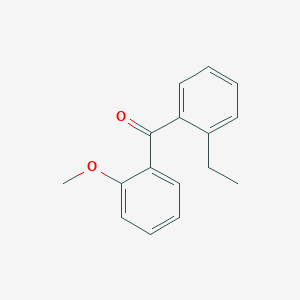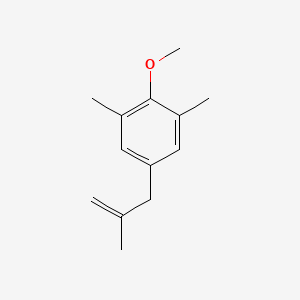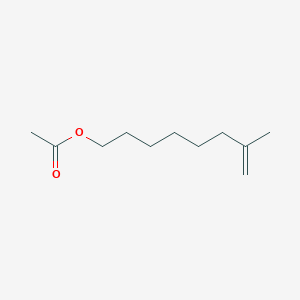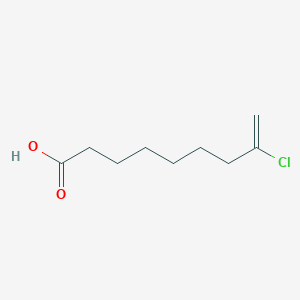
2-Ethyl-2'-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol . It is a derivative of benzophenone and is commonly used as a UV absorber in sunscreens, cosmetics, and plastics. This compound has gained attention due to its potential biological activity and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to acylate an aromatic ring . The general reaction conditions include:
Solvent: Dichloromethane or carbon disulfide
Temperature: 0°C to room temperature
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production of 2-Ethyl-2’-methoxybenzophenone involves similar synthetic routes but on a larger scale. The process includes:
Preparation of the acyl chloride: This is done by reacting the corresponding carboxylic acid with thionyl chloride (SOCl2).
Friedel-Crafts acylation: The acyl chloride is then reacted with the aromatic compound in the presence of a Lewis acid catalyst.
Purification: The product is purified through recrystallization or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
2-Ethyl-2’-methoxybenzophenone is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-2’-methoxybenzophenone involves its ability to absorb UV radiation. This absorption leads to the excitation of the molecule to a higher energy state, which then dissipates the energy as heat, thereby protecting the underlying material from UV damage . The molecular targets and pathways involved include:
UV Absorption: The compound absorbs UV radiation, preventing it from reaching and damaging the material or skin.
Photostability: The compound is photostable, meaning it does not degrade easily upon exposure to UV light, making it effective for long-term use.
Comparison with Similar Compounds
2-Ethyl-2’-methoxybenzophenone can be compared with other benzophenone derivatives, such as:
2-Hydroxy-4-methoxybenzophenone (BP-3): Commonly used in sunscreens and cosmetics.
2,2’-Dihydroxy-4,4’-dimethoxybenzophenone (BP-6): Used as a UV absorber in various applications.
2,2’-Dihydroxy-4-methoxybenzophenone (BP-8): Known for its UV absorption properties.
Uniqueness
Properties
IUPAC Name |
(2-ethylphenyl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-8-4-5-9-13(12)16(17)14-10-6-7-11-15(14)18-2/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOMBRTXVWAKFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641452 |
Source


|
| Record name | (2-Ethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-44-4 |
Source


|
| Record name | (2-Ethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)
